Superior Topological Polar Surface Area (TPSA) and Hydrogen Bond Capacity Versus the Des-Sulfonamide Analog 3-Amino-5-methylisoxazole
3-Amino-5-methyl-1,2-oxazole-4-sulfonamide exhibits a TPSA of 121 Ų, compared to 52.1 Ų for 3-amino-5-methylisoxazole, a 132% increase driven by the primary sulfonamide group [1][2]. The target compound also features 2 hydrogen bond donors (HBD) and 6 hydrogen bond acceptors (HBA), versus 1 HBD and 3 HBA for the comparator. The predicted XLogP3 shifts from 0.1 (comparator) to -0.5 (target), indicating significantly enhanced aqueous solubility and reduced passive membrane permeability [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 121 Ų (2 HBD, 6 HBA, XLogP3: -0.5) |
| Comparator Or Baseline | 3-Amino-5-methylisoxazole: 52.1 Ų (1 HBD, 3 HBA, XLogP3: 0.1) |
| Quantified Difference | TPSA increase of 68.9 Ų; HBD increase of 1; HBA increase of 3; ΔXLogP3 = -0.6 |
| Conditions | Computed by Cactvs 3.4.8.18 / XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
The higher TPSA and hydrogen bond capacity correlate with improved solubility and stronger polar target engagement, making the compound a superior fragment for targeting hydrophilic binding pockets.
- [1] PubChem. (2026). Compound Summary for CID 91654372, 3-Amino-5-methyl-1,2-oxazole-4-sulfonamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. View Source
